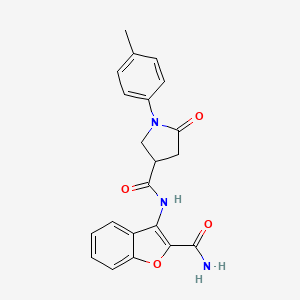
N-(2-carbamoylbenzofuran-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-carbamoylbenzofuran-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide, also known as CBP501, is a synthetic compound that has been found to have potential applications in cancer treatment. It is a small molecule that has been shown to enhance the effects of chemotherapy drugs, making them more effective in killing cancer cells.
Aplicaciones Científicas De Investigación
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors
Benzofuran derivatives, including structures similar to N-(2-carbamoylbenzofuran-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide, have been identified as novel scaffolds for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. These compounds show potential for the treatment of various diseases by interfering with DNA repair mechanisms (Lee et al., 2012).
Cardiotonic Agents
Similar pyrrolidine derivatives have been explored for their cardiotonic activity, indicating potential applications in heart-related conditions. The modifications in the pyrrolidine moiety, as seen in compounds related to this compound, influence their biological activity, offering insights into designing more effective cardiotonic drugs (Nate et al., 1987).
Synthesis of Pyrrolo[1,2-a]pyrimidinediones
The reactivity of carboxamide derivatives in synthesizing complex heterocyclic structures such as pyrrolo[1,2-a]pyrimidinediones has been documented. This showcases the versatility of this compound-like compounds in synthesizing pharmacologically relevant molecules (Stájer et al., 2006).
N-Heterocyclic Carbene-Gold(I)-Catalyzed Reactions
The ability of similar compounds to participate in N-heterocyclic carbene-gold(I)-catalyzed reactions underscores their potential in the synthesis of complex organic molecules. This opens up avenues for creating bioactive molecules with pyrrolidine, tetrahydrofuran, and imidazolidin-2-one structures (Zhu et al., 2013).
Ring Opening Reactions
Compounds structurally related to this compound have been utilized in ring-opening reactions to produce novel organic structures such as dibenzoxanthenes and calixarenes. These reactions highlight the potential of such compounds in organic synthesis and material science (Gazizov et al., 2015).
Designing Antibacterial Agents
Derivatives of pyrrolidine carboxamides, including those structurally similar to this compound, have shown promise as antibacterial agents. Their synthesis and biological evaluation indicate potential applications in combating bacterial infections (Palkar et al., 2017).
Non-Linear Optical (NLO) Properties
Some benzofuran derivatives exhibit significant non-linear optical properties, suggesting applications in optical and photonic technologies. The synthesis and characterization of such compounds, including molecular docking studies, indicate their potential in developing new materials for technological applications (Jayarajan et al., 2019).
Propiedades
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-12-6-8-14(9-7-12)24-11-13(10-17(24)25)21(27)23-18-15-4-2-3-5-16(15)28-19(18)20(22)26/h2-9,13H,10-11H2,1H3,(H2,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQUZKBPSQHMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2654189.png)
![2-((2,4-dichloro-5-methylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2654190.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2654192.png)
![1'-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2654193.png)

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2654196.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-difluorobenzamide](/img/structure/B2654197.png)

![2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2654199.png)
![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654201.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654202.png)
![6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2654204.png)
![2-((4-bromobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2654205.png)